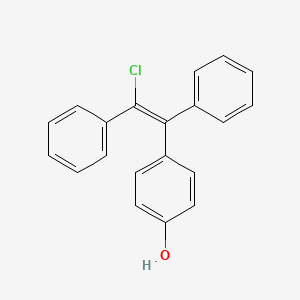
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom attached to a methylphenoxy group, which is further connected to a methylPropanoic acid moiety. It is a white to off-white crystalline powder and is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid typically involves the bromination of 2-methylphenol followed by etherification and carboxylation. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst such as iron(III) chloride. The resulting 5-bromo-2-methylphenol is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a base like potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent etherification and carboxylation steps are optimized for efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(5-azido-2-methylphenoxy)-2-methylPropanoic acid.
Oxidation: Formation of this compound.
Reduction: Formation of 2-(5-bromo-2-methylphenoxy)-2-methylpropanol.
Scientific Research Applications
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the ether linkage and the additional methyl group.
2-Bromo-5-methylbenzoic acid: Similar bromination pattern but different positioning of the carboxylic acid group.
Uniqueness
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(5-bromo-2-methylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-7-4-5-8(12)6-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
RRWUVUVSIFSYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


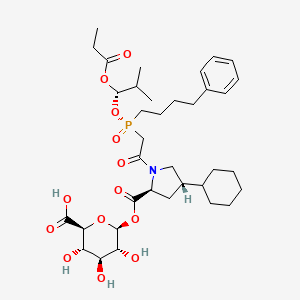
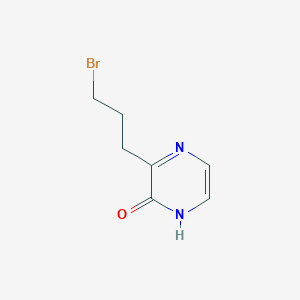
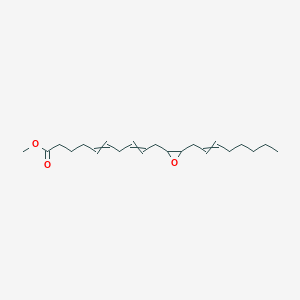
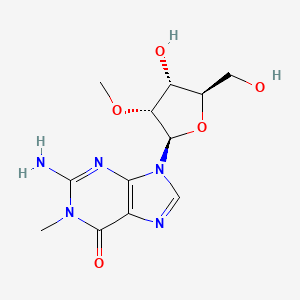
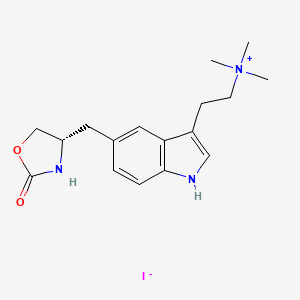
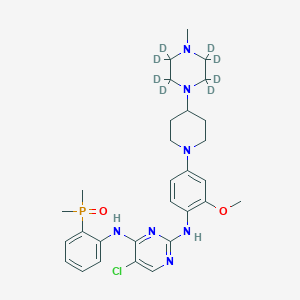
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
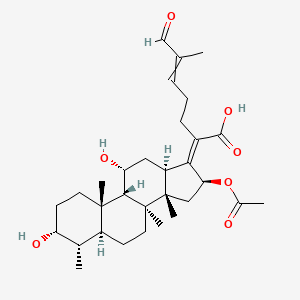
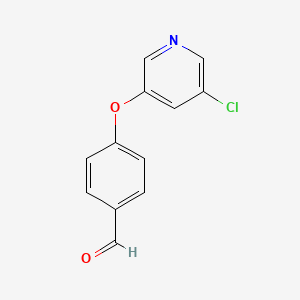
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
